molecular formula C20H14FN3O3S B2566734 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-45-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2566734
CAS RN: 1049446-45-8
M. Wt: 395.41
InChI Key: KRKDWXQGPOWREX-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C20H14FN3O3S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A notable area of application for derivatives of this compound is in the development of potent anticancer agents. The synthesis and evaluation of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated significant cytotoxicity against leukemia cells, with some analogs inducing apoptosis without cell cycle arrest, suggesting their utility as chemotherapeutic agents (Karki et al., 2011). Further, a new series of imidazo[2,1-b]thiazoles designed with a 3-fluorophenyl at position 6 and a pyrimidine ring at position 5 showed cytotoxic activity against colon cancer and melanoma cell lines, with some compounds exhibiting superior activity compared to the control, indicating their potential as BRAF inhibitors in cancer treatment (Abdel‐Maksoud et al., 2019).

Antibacterial Properties

The research extends into the synthesis of compounds for antibacterial applications. New fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles were synthesized and shown to possess antibacterial activities against both Gram-positive and Gram-negative bacterial species, indicating their potential as novel antibacterial agents (Rezazadeh et al., 2015).

Mechanistic Insights and Biological Evaluations

Further studies focus on understanding the mechanisms underlying the biological activities of these compounds. For instance, the synthesis of imidazolyl acetic acid derivatives revealed their anti-inflammatory and analgesic activities, providing insights into their potential mechanisms of action in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Exploratory Synthesis and Characterization

In addition to their biological activities, these compounds are also subjects of exploratory synthesis and characterization to identify novel derivatives with enhanced properties. The synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their evaluation for diuretic activity exemplify this approach, highlighting the potential for discovering new therapeutic applications (Yar & Ansari, 2009).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-13-3-1-12(2-4-13)15-10-24-16(11-28-20(24)23-15)19(25)22-14-5-6-17-18(9-14)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKDWXQGPOWREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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